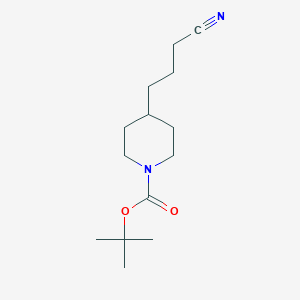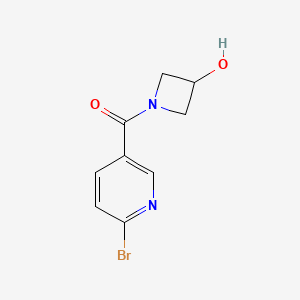
7-Bromo-1-isobutyl-4-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-isobutyl-4-azaindole is a heterocyclic organic compound that belongs to the class of azaindoles. Azaindoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and drug discovery. The presence of a bromine atom at the 7th position and an isobutyl group at the 1st position of the azaindole ring makes this compound unique and potentially useful for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-isobutyl-4-azaindole can be achieved through several methods. One common approach involves the Suzuki coupling reaction, where a halogenated 7-azaindole is coupled with an appropriate boronic acid. For instance, 7-bromo-4-azaindole can be reacted with isobutylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-isobutyl-4-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindoles, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.
Scientific Research Applications
7-Bromo-1-isobutyl-4-azaindole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: Employed in the study of biological pathways and molecular targets due to its ability to interact with proteins and enzymes.
Drug Discovery: Serves as a lead compound in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Industrial Applications: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1-isobutyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-azaindole: Another brominated azaindole with similar biological activities.
5-Bromo-7-azaindole: Known for its use in medicinal chemistry and drug discovery.
7-Azaindole: The parent compound of the azaindole family, widely studied for its diverse biological activities.
Uniqueness
7-Bromo-1-isobutyl-4-azaindole is unique due to the presence of both a bromine atom and an isobutyl group, which can enhance its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13BrN2 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
7-bromo-1-(2-methylpropyl)pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-8(2)7-14-6-4-10-11(14)9(12)3-5-13-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
DTGCUSUBLGHOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=NC=CC(=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)



![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol](/img/structure/B13705505.png)
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)




![3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine](/img/structure/B13705541.png)
![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)


